Diflufenican
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F5N2O2/c20-12-6-7-16(15(21)10-12)26-17(27)14-5-2-8-25-18(14)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEHFWKAOXOVJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041494 | |
| Record name | Diflufenican | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83164-33-4 | |
| Record name | Diflufenican | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83164-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflufenican [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083164334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflufenican | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxamide, N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUFENICAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T8D1VDO6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diflufenican is synthesized through a series of chemical reactions involving the introduction of fluorine atoms into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of fluorinating agents and various organic solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis in specialized facilities. The process includes multiple steps of chemical reactions, purification, and quality control to ensure the final product meets regulatory standards. The production methods are designed to be efficient and environmentally friendly, minimizing waste and emissions .
Chemical Reactions Analysis
Types of Reactions: Diflufenican undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, affecting its herbicidal properties.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and organic solvents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce this compound oxides, while reduction can yield this compound derivatives with altered functional groups .
Scientific Research Applications
Efficacy in Weed Control
Diflufenican is effective against several weed species, particularly those resistant to commonly used herbicides. Recent studies have demonstrated its potential in controlling multiple herbicide-resistant waterhemp (Amaranthus tuberculatus) when applied pre-emergence. Field trials indicated that this compound could achieve 50%, 80%, and 95% control at specific application rates, showcasing its effectiveness compared to other herbicides like isoxaflutole and atrazine .
Table 1: Efficacy of this compound on Waterhemp Control
| Application Rate (g ai ha) | Control at 2 WAA (%) | Control at 4 WAA (%) | Control at 8 WAA (%) |
|---|---|---|---|
| 99 | 50 | 73 | - |
| 225 | 80 | 169 | - |
| 417 | 95 | - | - |
Soil Degradation and Persistence
The degradation of this compound in soil is influenced by environmental factors such as pH and moisture content. Research indicates that the half-life of this compound can vary significantly based on these conditions; one study reported a half-life of approximately 25.7 days under controlled conditions . The presence of effective microorganisms has been shown to reduce the degradation rate, suggesting that microbial activity plays a crucial role in the persistence of this herbicide in soil .
Table 2: Degradation Rates of this compound Under Different Conditions
| Condition | Half-Life (days) |
|---|---|
| Controlled Laboratory Conditions | 25.7 |
| Field Conditions | Varies |
Impact on Soil Microbial Communities
This compound application has been associated with changes in soil microbial communities, particularly affecting the populations of bacteria and soil enzyme activities. A study found that the application of this compound led to a significant reduction in bacterial populations during the early growth stages of crops, indicating potential negative impacts on soil health . However, its combination with other herbicides like s-metolachlor has shown varying effects on microbial dynamics, necessitating further investigation into its ecological impact .
Integrated Weed Management Strategies
Incorporating this compound into integrated weed management strategies can enhance its effectiveness while minimizing resistance development. Its use in conjunction with other herbicides may improve overall weed control efficiency and reduce reliance on single-mode-of-action products . Research suggests that using this compound as part of a broader strategy can help manage herbicide-resistant weed populations effectively.
Regulatory Considerations and Safety
While this compound is effective in agricultural applications, it is essential to consider its safety profile and regulatory status. Studies have reported adverse effects such as decreased body weight gain and increased organ weights in test subjects, highlighting the need for careful risk assessment before widespread adoption . Regulatory bodies continue to evaluate its safety for both human health and environmental impact.
Mechanism of Action
Diflufenican exerts its herbicidal effects by inhibiting the enzyme phytoene desaturase, which is crucial for carotenoid biosynthesis in plants. This inhibition disrupts the photosynthetic process, leading to the death of susceptible weeds. The molecular targets and pathways involved include the inhibition of carotenoid biosynthesis and the subsequent disruption of chlorophyll production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Synthesized Pyridine Carboxamide Derivatives
Recent studies synthesized pyridine carboxamide derivatives (compounds 2a–h , 3a–i , 4a–i , and 5a–i ) to optimize PDS inhibition. Key findings include:
- Compound 2a (R₁ = -CH₃): Exhibited post-emergence herbicidal activity comparable to diflufenican (90–100% control of Amaranthus retroflexus and Echinochloa crus-galli) and superior pre-emergence efficacy (85–95% weed suppression) .
- Compound 3h (R₁ = -CH₂CH₃): Demonstrated 80–95% control in post-emergence trials, matching this compound’s whitening symptoms (Figure 3), confirming shared PDS inhibition .
- SAR Trends : Alkyl substituents (e.g., -CH₃, -CH₂CH₃) enhanced activity, while bulkier groups (e.g., cyclopropyl) reduced potency (4a–i and 5a–i showed 40–60% efficacy) .
Picolinafen: Cross-Resistance and Shared Target Sites
Picolinafen, another Group 12 herbicide, shares structural and functional similarities with this compound. A study on Sisymbrium orientale revealed:
- Cross-Resistance : A this compound-resistant population (P40) showed 8.2-fold resistance to picolinafen, confirming target-site mutations (e.g., PDS gene substitutions) .
- Inheritance : Resistance is governed by a single dominant gene, accelerating resistance spread under continuous PDS inhibitor use .
Comparison with Functionally Similar Herbicides
Flufenacet and Metribuzin in Premixes
This compound is often combined with flufenacet (cellulose synthesis inhibitor, Group 15) and metribuzin (photosystem II inhibitor, Group 5) to broaden weed control and delay resistance:
Environmental and Physicochemical Comparisons
Environmental Persistence and Mobility
This compound’s high Koc and low water solubility (0.05 mg dm⁻³) contrast sharply with herbicides like metazachlor (Koc = 54 mg g⁻¹; solubility = 450 mg dm⁻³) . Its soil half-life (542 days) exceeds chlorpyrifos (30 days) and glyphosate (47 days), raising concerns about long-term accumulation .
Table 2: Environmental Properties of this compound vs. Other Herbicides
| Herbicide | Koc (mg g⁻¹) | Soil Half-Life (days) | Water Solubility (mg dm⁻³) |
|---|---|---|---|
| This compound | 5,504 | 542 | 0.05 |
| Metazachlor | 54 | 9 | 450 |
| Chlorpyrifos | 6,070 | 30 | 0.4 |
| Glyphosate | 24,000 | 47 | 900,000 |
Biological Activity
Diflufenican is a selective herbicide widely used in agricultural practices to control weeds, particularly in cereal crops. Understanding its biological activity is essential for evaluating its environmental impact and efficacy in weed management. This article synthesizes recent research findings, case studies, and data regarding the biological activity of this compound.
This compound functions primarily by inhibiting the biosynthesis of carotenoids in plants, which are vital for photosynthesis and protection against oxidative stress. This inhibition leads to the death of susceptible weed species. The herbicide is absorbed through the foliage and roots, affecting both pre-emergent and post-emergent weeds.
Degradation and Biodegradation
Research indicates that this compound degrades slowly in soil, with various microorganisms playing a role in its biodegradation. A study by Mamilov et al. (2023) highlighted that the addition of organic amendments like alfalfa can stimulate microbial activity, enhancing the degradation process. However, this compound's persistence in soil raises concerns about its long-term environmental effects.
Table 1: Summary of this compound Degradation Studies
| Study | Conditions | Half-life | Key Findings |
|---|---|---|---|
| Mamilov et al. (2023) | Soil with alfalfa amendment | 150 days | Increased microbial biomass but slow degradation |
| Niewiadomska et al. (2016) | Yellow lupine cultivation | Not specified | Reduced nitrogenase activity and microbial populations |
Impact on Soil Microbial Activity
This compound has been shown to affect soil microbial communities significantly. In a study assessing its impact on yellow lupine crops, this compound application led to a reduction in total bacterial counts and specific groups such as actinobacteria and oligotrophic bacteria during the early growth stages. This suggests that while this compound may control weeds effectively, it could also disrupt beneficial soil microorganisms.
Table 2: Effects of this compound on Soil Microbial Populations
| Treatment | Total Bacteria (cfu/g DM) | Actinobacteria (cfu/g DM) | Oligotrophic Bacteria (cfu/g DM) |
|---|---|---|---|
| Control | 29.23 ± 9.6 | 20.71 ± 9.1 | 53.11 ± 7.5 |
| This compound | 12.76 ± 5.2 | 28.23 ± 7.7 | 66.67 ± 4.0 |
| This compound + s-metolachlor | 17.85 ± 4.8 | 10.26 ± 1.3 | 21.28 ± 5.1 |
Case Studies
- Study on Nitrogenase Activity : Niewiadomska et al. (2016) investigated the effect of this compound on nitrogenase activity in yellow lupine plants, revealing a significant reduction in nitrogen-fixing bacteria populations when treated with this compound alone or in combination with other herbicides.
- Soil Biological Properties : Another research effort demonstrated that combining glyphosate with this compound increased toxic effects on soil biological activity compared to either herbicide applied alone, indicating potential synergistic effects that could exacerbate soil health issues.
Q & A
Q. What are the established mechanisms of action of Diflufenican in inhibiting weed growth, and how can researchers design experiments to validate these mechanisms under varying environmental conditions?
To investigate this, design controlled experiments comparing this compound-treated and untreated plant systems under different soil pH, moisture, and temperature conditions. Measure biomarkers such as carotenoid depletion or chlorophyll inhibition using spectrophotometry. Include replicates and statistical validation (e.g., ANOVA) to ensure robustness .
Q. Which chromatographic techniques (e.g., HPLC, GC-MS) are most effective for separating and identifying this compound isomers, and how should method validation be conducted?
Use reverse-phase HPLC with UV detection for isomer separation, optimizing mobile phase composition (e.g., acetonitrile/water gradients). Validate methods by assessing linearity, limit of detection (LOD), and recovery rates via spiked matrix samples. Cross-validate results with GC-MS for structural confirmation .
Q. What standardized analytical methods are recommended for quantifying this compound residues in soil and water samples?
Employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by LC-MS/MS analysis. Validate protocols using certified reference materials and inter-laboratory comparisons. Include blank samples to rule out matrix interference .
Q. What are the critical parameters to control when studying the photodegradation pathways of this compound in aquatic environments?
Control light intensity (e.g., UV vs. visible spectrum), dissolved oxygen levels, and water chemistry (pH, organic matter). Use actinometry to quantify light exposure and LC-HRMS to identify degradation byproducts. Replicate experiments under natural and artificial light conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported half-life data of this compound across different soil types, and what statistical approaches are appropriate for such meta-analyses?
Conduct a systematic review of existing studies, categorizing data by soil properties (e.g., clay content, microbial activity). Apply mixed-effects models to account for variability. Use sensitivity analysis to identify confounding factors (e.g., temperature fluctuations) and validate findings through controlled microcosm experiments .
Q. What experimental protocols are optimal for assessing the long-term phytotoxic effects of this compound metabolites on non-target plant species?
Design multi-generational studies exposing model plants (e.g., Arabidopsis thaliana) to sub-lethal metabolite concentrations. Monitor growth parameters, oxidative stress markers, and gene expression profiles. Use longitudinal data analysis (e.g., repeated-measures ANOVA) and include recovery phases to assess reversibility .
Q. How should researchers design multi-species toxicity assays to evaluate the ecological impact of this compound while minimizing confounding variables?
Implement mesocosm experiments with representative species (e.g., algae, Daphnia, earthworms). Standardize exposure regimes and measure endpoints like mortality, reproduction, and biomarker responses. Use factorial designs to isolate compound-specific effects from environmental variables .
Q. What strategies can be employed to reconcile discrepancies between laboratory-based and field-based efficacy studies of this compound?
Conduct bridging studies that simulate field conditions in controlled environments (e.g., climate chambers). Compare dose-response curves and use mechanistic modeling to extrapolate lab data to field scenarios. Validate models with in situ monitoring data .
Methodological Guidance
- Data Collection : Ensure reproducibility by documenting experimental conditions (e.g., temperature, humidity) and instrument calibration details .
- Statistical Analysis : Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal data distributions. Report effect sizes and confidence intervals to enhance interpretability .
- Literature Integration : Critically evaluate prior studies for methodological limitations (e.g., small sample sizes, lack of controls) before integrating findings into your analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
